molecular formula C12H15BrClNO B3295893 5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 89038-93-7

5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B3295893
CAS No.: 89038-93-7
M. Wt: 304.61 g/mol
InChI Key: CSOYKYFWLYERHO-UHFFFAOYSA-N
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Description

5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15BrClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the benzofuran ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The spiro linkage is formed by reacting the brominated benzofuran with a piperidine derivative under specific conditions to form the spiro compound.

    Formation of the Hydrochloride Salt: The final step involves converting the spiro compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-broMo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
  • 5-chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride
  • 5-fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride

Uniqueness

5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYKYFWLYERHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 2
5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 3
5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 4
5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 5
5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 6
5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

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